1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12BrF3O2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a butoxy group, and a trifluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-butoxy-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Reduced benzene derivatives with modified functional groups.
Scientific Research Applications
1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The bromine atom and the trifluoromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The butoxy group can also influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain nucleophilic substitution reactions.
1-Bromo-3-butoxybenzene: Lacks the trifluoromethoxy group, which may result in different electronic properties and reactivity.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different steric and electronic effects.
Uniqueness
1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both the butoxy and trifluoromethoxy groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-3-butoxy-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O2/c1-2-3-4-16-9-5-8(12)6-10(7-9)17-11(13,14)15/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJRXIZVGFAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682114 |
Source
|
Record name | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221658-65-6 |
Source
|
Record name | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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